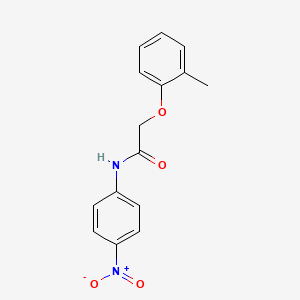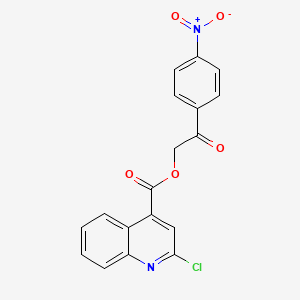
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with chlorobenzyl, dimethyl, and phenylpiperazinyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the purine core, followed by the introduction of the chlorobenzyl, dimethyl, and phenylpiperazinyl groups through various substitution reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Specific details on the reaction conditions and reagents used in each step are crucial for successful synthesis.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: The chlorobenzyl and phenylpiperazinyl groups can participate in substitution reactions, allowing for the introduction of other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
When compared to similar compounds, 7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups. Similar compounds include other purine derivatives with different substituents, such as:
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives These compounds share some structural similarities but differ in their specific functional groups and resulting properties. The uniqueness of this compound lies in its specific combination of chlorobenzyl, dimethyl, and phenylpiperazinyl groups, which confer distinct chemical and biological characteristics.
Properties
Molecular Formula |
C24H25ClN6O2 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
InChI |
InChI=1S/C24H25ClN6O2/c1-27-21-20(22(32)28(2)24(27)33)31(16-17-8-10-18(25)11-9-17)23(26-21)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3 |
InChI Key |
OTIGHKYHGAEMFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-(5-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B14918772.png)
![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)

![[2-[2,6-bis(4-methylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14918788.png)

![11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14918816.png)

![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14918820.png)
![ethyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B14918827.png)
![6,7-dimethoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14918831.png)
![Methyl (4-{[(4-phenylpiperazin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B14918834.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14918838.png)
![Methyl 4-({[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14918840.png)
![N-cyclohexyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B14918850.png)
